5-nitro-2-(1H-pyrazol-1-yl)pyridine

Description

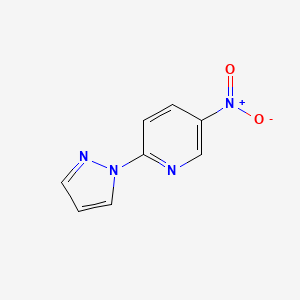

The compound 5-nitro-2-(1H-pyrazol-1-yl)pyridine is a heterocyclic organic molecule that has garnered attention within the scientific community, primarily as a versatile building block in the synthesis of more complex chemical structures. Its architecture, which combines a pyridine (B92270) ring, a pyrazole (B372694) ring, and a nitro functional group, makes it a molecule of significant interest in medicinal chemistry and materials science. The pyridine and pyrazole moieties are considered "privileged scaffolds" in drug discovery, as they are frequently found in a wide array of biologically active compounds. nih.govmdpi.comresearchgate.net The presence of the nitro group further enhances its synthetic utility, serving as a key site for chemical transformation. mdpi.com

Academic and industrial research has largely focused on leveraging the chemical reactivity of this compound as an intermediate rather than exploring its intrinsic biological or physical properties. It is a well-documented precursor for derivatives that are subsequently evaluated for a range of applications, from potential pharmaceuticals to novel materials. bohrium.com

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-pyrazol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)7-2-3-8(9-6-7)11-5-1-4-10-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAGFUQMIGVVKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Nitro 2 1h Pyrazol 1 Yl Pyridine

Established Synthetic Pathways for 5-nitro-2-(1H-pyrazol-1-yl)pyridine and its Precursors

The construction of this compound is a multi-step process that hinges on the effective synthesis of functionalized pyridine (B92270) precursors and the subsequent attachment of the pyrazole (B372694) ring.

Synthesis of Nitro-Substituted Pyridine Intermediates

A critical step in the synthesis of the target compound is the preparation of a pyridine ring bearing a nitro group at the 5-position and a suitable leaving group at the 2-position, typically a halogen.

Direct nitration of pyridine is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. However, specific strategies have been developed to introduce a nitro group onto the pyridine scaffold. One effective method involves the nitration of 2-aminopyridine (B139424) using a mixture of concentrated nitric acid and sulfuric acid. guidechem.com This reaction selectively yields 2-amino-5-nitropyridine. guidechem.com The reaction conditions are crucial to control the regioselectivity and minimize the formation of byproducts.

Another approach utilizes dinitrogen pentoxide for the nitration of pyridine derivatives. This reagent can effectively nitrate (B79036) the pyridine ring under controlled conditions.

The synthesis of nitro-substituted pyridines can be efficiently achieved from aminopyridine precursors. A common pathway begins with the nitration of 2-aminopyridine to produce 2-amino-5-nitropyridine. guidechem.comchemicalbook.com This intermediate is then converted to 2-hydroxy-5-nitropyridine (B147068) via a diazotization reaction. prepchem.comgoogle.comgoogle.com In this process, the amino group is treated with a nitrous acid source, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt, which subsequently hydrolyzes to the corresponding hydroxyl derivative. rsc.org

The resulting 2-hydroxy-5-nitropyridine can then be halogenated to provide a reactive intermediate for the subsequent introduction of the pyrazole moiety. A common method for this transformation is the treatment with a mixture of phosphorus pentachloride and phosphorus oxychloride, which effectively replaces the hydroxyl group with a chlorine atom to yield 2-chloro-5-nitropyridine (B43025). prepchem.comdissertationtopic.net

Table 1: Synthesis of 2-chloro-5-nitropyridine from 2-aminopyridine

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1. Nitration | 2-Aminopyridine | Concentrated H₂SO₄, Fuming HNO₃, 58°C, 10 h | 2-Amino-5-nitropyridine | 91.67 |

| 2. Diazotization/Hydrolysis | 2-Amino-5-nitropyridine | Dilute H₂SO₄, NaNO₂, 0-5°C | 2-Hydroxy-5-nitropyridine | - |

| 3. Chlorination | 2-Hydroxy-5-nitropyridine | PCl₅, POCl₃, 110°C, 3 h | 2-Chloro-5-nitropyridine | - |

| Yields are reported where available in the cited literature. |

Introduction of the Pyrazole Moiety

With a suitable leaving group at the 2-position of the 5-nitropyridine ring, the pyrazole moiety can be introduced through nucleophilic substitution or constructed via cyclization reactions.

The most direct route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction of a 2-halo-5-nitropyridine with pyrazole. 2-Chloro-5-nitropyridine is a commonly used substrate for this transformation. The reaction is typically carried out in the presence of a base, which deprotonates the pyrazole, generating the pyrazolate anion, a potent nucleophile. The electron-withdrawing nitro group at the 5-position activates the 2-position of the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloride.

Detailed experimental conditions for this specific reaction are crucial for achieving high yields and purity of the final product.

An alternative strategy for the synthesis of pyrazole-containing pyridine systems involves the construction of the pyrazole ring onto a pre-existing pyridine scaffold. These methods often lead to the formation of fused heterocyclic systems, such as pyrazolo[1,5-a]pyridines, which are isomers of the target compound.

For instance, the synthesis of functionalized pyrazolo[1,5-a]pyridines can be achieved through the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. nih.gov Another method involves the reaction of 1-amino-2-imino-pyridines with 1,3-dicarbonyl compounds in the presence of acetic acid and molecular oxygen. acs.org These cyclization strategies, while not directly yielding this compound, are important for the synthesis of related isomeric structures.

Advanced Functionalization and Derivatization Strategies for this compound Analogues

The development of sophisticated synthetic strategies has enabled the targeted modification of this compound analogues. These methods facilitate the introduction of a wide array of functional groups, allowing for the fine-tuning of the molecule's properties for various applications.

Regioselective Modifications of the Pyridine Ring (e.g., nucleophilic substitution at C-2)

The pyridine ring of this compound is susceptible to regioselective modifications, particularly through nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro group at the C-5 position, coupled with the pyrazolyl substituent at C-2, activates the pyridine ring towards nucleophilic attack. This allows for the selective introduction of various functional groups at specific positions, leading to a diverse range of derivatives.

For instance, the chlorine atom in 2-chloro-5-nitropyridine can be readily displaced by a variety of nucleophiles, including pyrazole, to form the parent compound. Further modifications can be achieved by leveraging the reactivity of the pyridine ring.

| Reagent | Product | Reaction Conditions |

| Hydrazine | 2-hydrazinyl-5-nitropyridine | Not specified |

| Alkoxides | 2-alkoxy-5-nitropyridine | Not specified |

| Amines | 2-amino-5-nitropyridine derivatives | Not specified |

This table illustrates potential nucleophilic substitution reactions on a precursor to the title compound, demonstrating the reactivity of the pyridine ring.

Substitutions and Transformations on the Pyrazole Moiety (e.g., N-alkylation, C-functionalization)

The pyrazole moiety offers multiple sites for functionalization, including both nitrogen and carbon atoms. These modifications are crucial for altering the steric and electronic properties of the final compound.

N-Alkylation: The nitrogen atoms of the pyrazole ring can be alkylated to introduce a variety of substituents. N-alkylation of pyrazoles is a well-established method for creating diverse derivatives. mdpi.comsemanticscholar.org This can be achieved using various alkylating agents under basic or acidic conditions. mdpi.comsemanticscholar.org For instance, N-alkyl pyrazoles can be synthesized using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. mdpi.comsemanticscholar.org This method provides an alternative to traditional alkylation that often requires strong bases or high temperatures. mdpi.com The regioselectivity of N-alkylation in unsymmetrical pyrazoles is often controlled by steric factors. mdpi.com

C-Functionalization: Direct functionalization of the carbon atoms of the pyrazole ring is another powerful strategy for creating analogues. Transition-metal-catalyzed C-H functionalization has emerged as a key technique for forming new C-C and C-heteroatom bonds on the pyrazole ring. nih.govrsc.orgrsc.org This approach avoids the need for pre-functionalized pyrazoles, offering a more direct route to a wide range of derivatives. nih.govrsc.org Palladium catalysts are commonly used for these transformations, though other transition metals like rhodium, iridium, and cobalt have also shown promise. rsc.org Directing groups are often employed to control the regioselectivity of these reactions. rsc.org

| Modification Type | Reagents and Conditions | Resulting Functional Groups |

| N-Alkylation | Alkyl halides, base (e.g., K2CO3) | N-alkyl, N-benzyl |

| N-Arylation | Aryl halides, catalyst (e.g., Cu) | N-aryl |

| C-H Arylation | Aryl halides, Pd catalyst | C-aryl |

| C-H Alkenylation | Alkenyl halides, Ni catalyst | C-alkenyl |

This interactive table summarizes common functionalization strategies for the pyrazole moiety.

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles to the synthesis of this compound and its analogues is an area of growing interest. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Strategies such as microwave-assisted synthesis and the use of ionic liquids as recyclable reaction media are being explored to enhance the sustainability of pyrazole synthesis. researchgate.net Solvent-free reaction conditions have also been shown to be effective for N-alkylation of pyrazoles, offering a more environmentally friendly alternative to traditional methods. researchgate.net Furthermore, catalytic reactions, particularly those utilizing earth-abundant metals, are being developed to replace stoichiometric reagents, thereby reducing waste and improving atom economy.

Yield Optimization and Scalability Considerations for Research-Scale Production

Optimizing the reaction yield and ensuring the scalability of the synthesis are critical considerations for the research-scale production of this compound and its derivatives.

Yield Optimization: The optimization of reaction conditions is paramount for maximizing product yield. This involves a systematic investigation of various parameters, including:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity.

Temperature: Adjusting the reaction temperature can impact both the rate of reaction and the formation of byproducts.

Catalyst: For catalytic reactions, the selection of the appropriate catalyst and its loading are crucial for achieving high efficiency.

Reaction Time: Optimizing the reaction time ensures the completion of the reaction while minimizing the degradation of the product.

Scalability: Translating a synthetic procedure from a laboratory scale to a larger research scale presents several challenges. These include:

Heat Transfer: Efficient heat management is crucial in larger reaction vessels to maintain optimal temperature control.

Mixing: Ensuring homogeneous mixing becomes more challenging on a larger scale and may require specialized equipment.

Purification: The purification method must be scalable to handle larger quantities of the product efficiently. Techniques like column chromatography, which are common at the lab scale, may become impractical for larger quantities. Recrystallization or distillation are often more suitable for larger-scale purification.

By carefully considering these factors, it is possible to develop robust and efficient synthetic protocols for the research-scale production of this compound and its diverse analogues.

Advanced Structural Elucidation and Conformational Analysis of 5 Nitro 2 1h Pyrazol 1 Yl Pyridine

Spectroscopic Techniques for Elucidating Molecular Architecture and Dynamics

A variety of spectroscopic methods have been employed to define the structural and electronic characteristics of 5-nitro-2-(1H-pyrazol-1-yl)pyridine and related derivatives.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing critical insights into the molecular structure and conformation of this compound in solution.

Detailed ¹H NMR analysis in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for each proton in the molecule. The protons on the pyridine (B92270) ring and the pyrazole (B372694) ring exhibit characteristic chemical shifts and coupling constants, which are influenced by the electron-withdrawing nitro group and the electronic interplay between the two heterocyclic rings.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbon atoms attached to or in proximity to the nitrogen atoms and the nitro group show significant downfield shifts, consistent with their electron-deficient nature.

Interactive Table: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for this compound and related compounds.

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 5-nitro-2-(3-nitro-1H-pyrazol-1-yl)pyridine | CDCl₃ | 9.34 (d, J = 2.4 Hz, 1H), 8.70–8.75 (m, 2H), 8.31 (d, J = 9.0 Hz, 1H), 7.16 (d, J = 3.0 Hz, 1H) | Not Available |

| 5-nitro-2-(3-nitro-1H-pyrazol-1-yl)pyridine | DMSO-d₆ | Not Available | 157.8, 152.2, 144.8, 143.7, 135.9, 132.0, 113.3, 105.6 |

| 6-(3-Nitro-1H-pyrazol-1-yl)nicotinonitrile | CDCl₃ | 8.78 (d, J = 2.1 Hz, 1H), 8.71 (d, J = 2.7 Hz, 1H), 8.77 (d, J = 8.7 Hz, 1H), 8.20 (dd, J = 8.7, 2.1 Hz, 1H), 7.14 (d, J = 2.7 Hz, 1H) | Not Available |

| 6-(3-Nitro-1H-pyrazol-1-yl)nicotinonitrile | DMSO-d₆ | Not Available | 158.0, 152.9, 151.6, 144.4, 132.2, 116.7, 113.4, 109.0, 105.8 |

| 5-(3-Nitro-1H-pyrazol-1-yl)picolinonitrile | CDCl₃ | 9.16 (s, 1H), 8.35 (dd, J = 9.3, 3.0 Hz, 1H), 8.15 (d, J = 2.4 Hz, 1H), 7.91 (d, J = 9.3 Hz, 1H), 7.23 (d, J = 2.4 Hz, 1H) | Not Available |

| 5-(3-Nitro-1H-pyrazol-1-yl)picolinonitrile | DMSO-d₆ | Not Available | 157.8, 142.4, 137.3, 133.5, 131.6, 130.2, 128.2, 117.2, 105.7 |

Data sourced from various studies. sci-hub.stsci-hub.st

High-resolution mass spectrometry (HRMS) is instrumental in confirming the molecular formula of this compound. The precise mass measurement of the molecular ion peak ([M+H]⁺) allows for the unambiguous determination of its elemental composition. For instance, the calculated mass for the protonated molecule C₉H₇N₅O₂ is 218.0673, and experimental findings from HRMS analysis show a value of 218.0678, confirming the molecular formula. sci-hub.st

Electron impact mass spectrometry can provide insights into the fragmentation pathways of the molecule. The fragmentation pattern often reveals the stable substructures of the compound, which can be used to further corroborate the proposed structure. Common fragmentation patterns for related pyrazole derivatives have been studied, though specific data for this compound is not extensively detailed in the provided results. researchgate.netresearchgate.net

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and analyzing the vibrational modes of this compound.

The IR spectrum of related compounds clearly shows characteristic absorption bands. For example, in pyrazole derivatives, the C=N stretching vibration is typically observed in the range of 1602-1680 cm⁻¹. researchgate.net The nitro group (NO₂) exhibits strong symmetric and asymmetric stretching vibrations, which are key identifiers. For instance, in similar nitro-containing heterocyclic compounds, these bands appear around 1530-1550 cm⁻¹ and 1340-1375 cm⁻¹. scispace.com The aromatic C-H and C=C stretching vibrations from both the pyridine and pyrazole rings also contribute to the complex IR spectrum. mdpi.comacs.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Interactive Table: Characteristic IR Absorption Bands for Functional Groups in Related Compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C=N (Pyrazole/Pyridine) | Stretching | 1602-1680 | researchgate.net |

| NO₂ | Asymmetric Stretch | 1530-1550 | scispace.com |

| NO₂ | Symmetric Stretch | 1340-1375 | scispace.com |

| C=O (in derivatives) | Stretching | 1643-1679 | scispace.com |

UV-Vis spectroscopy provides valuable information about the electronic transitions and the extent of conjugation within the this compound molecule. The absorption spectrum of related bis(pyrazolyl)pyridine compounds typically displays broad absorption bands in the visible region, which are attributed to π-π* and n-π* electronic transitions. acs.org The presence of the chromophoric nitro group and the conjugated system of the two aromatic rings are expected to result in significant absorption in the UV-Vis range.

The electronic spectrum of similar compounds, such as those in the 2,6-bis(pyrazol-1-yl)pyridine family, shows intraligand π–π* transitions in the 250–300 nm range. mdpi.com The specific absorption maxima and molar absorptivity values for this compound would be influenced by the solvent polarity, reflecting the nature of the electronic transitions. Studies on related compounds have demonstrated solvatochromic effects, where the absorption maxima shift with changes in solvent polarity. acs.org

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structures of various substituted 2-(1H-pyrazol-1-yl)pyridine derivatives have been determined. nih.govresearchgate.netbohrium.com These studies reveal that the pyridine and pyrazole rings are typically planar, but the dihedral angle between them can vary depending on the substituents and crystal packing forces. researchgate.netiucr.org

The solid-state architecture of this compound is governed by a network of intermolecular interactions that dictate the crystal packing. These non-covalent interactions are crucial for the stability of the crystal lattice.

Hydrogen Bonding: Although this compound itself does not have traditional hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds are expected to play a significant role in its crystal packing. In the crystal structures of related compounds, such as 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, weak C—H···N hydrogen bonds link the molecules into layers. researchgate.net The presence of the nitro group in this compound provides oxygen atoms that can act as hydrogen bond acceptors.

Conformational Preferences and Torsional Angles in the Crystalline State

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, specific data regarding its conformational preferences, such as the dihedral angle between the pyridine and pyrazole rings, and other torsional angles in the crystalline state, are not available.

While crystallographic data exists for analogous compounds, these cannot be used to definitively describe the solid-state conformation of the title compound. For instance, studies on complexes of 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands reveal that the conformation and torsional angles are heavily influenced by coordination to a metal center and the nature of other substituents on the pyridine ring. nih.govbohrium.com Similarly, a structural analysis of 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine shows the complex interplay of multiple substituted rings, with the pyrazole ring forming distinct dihedral angles with the adjacent phenyl and pyridine rings. nih.gov However, these findings are specific to their respective molecular structures and cannot be extrapolated to this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Research

The synthesis of chiral derivatives of this compound has not been reported in the surveyed literature. As a result, no research utilizing chiroptical spectroscopy methods, such as Circular Dichroism (CD), for the stereochemical investigation of such derivatives is available. Chiroptical studies are contingent on the existence of chiral molecules, and in the absence of synthesized chiral derivatives of the title compound, this area of its chemistry remains unexplored.

Computational Chemistry and Theoretical Investigations of 5 Nitro 2 1h Pyrazol 1 Yl Pyridine

Quantum Mechanical Studies of Electronic Structure and Reactivity

There is no available published data regarding quantum mechanical studies specifically performed on 5-nitro-2-(1H-pyrazol-1-yl)pyridine. Consequently, information on its frontier molecular orbitals, electrostatic potential, or theoretically predicted spectroscopic parameters is not available.

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

No studies detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound have been found in the scientific literature.

Electrostatic Potential Mapping and Charge Distribution Analysis

There are no published reports containing electrostatic potential maps or detailed charge distribution analyses for this compound.

Theoretical Predictions of Spectroscopic Parameters (e.g., NMR, IR)

While vendor information confirms the existence of the compound, theoretical predictions of its NMR and IR spectra through computational methods have not been published.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Dynamics

A search of the available literature did not yield any studies on the molecular dynamics of this compound.

Solvent Effects on the Dynamics of this compound

There is no information available regarding the influence of solvents on the dynamic behavior of this specific compound.

Conformational Energetics and Interconversion Pathways

The conformational energetics and the pathways of interconversion for this compound have not been computationally explored in any published research.

Further research is required to be undertaken and published to provide the specific computational and theoretical details for this compound as requested.

Docking and Molecular Modeling Studies of Ligand-Target Interactions

Detailed molecular docking and modeling studies for this compound are not specifically described in the available literature. Such studies would theoretically predict how the molecule might interact with the active site of a biological macromolecule, such as a protein or enzyme. The process would involve computational simulations to determine the preferred orientation of the compound when bound to a target, a critical step in rational drug design.

Without specific studies, any discussion on the prediction of binding sites and interaction modes for this compound remains speculative. Generally, the nitro group, being a strong electron-withdrawing group, could participate in electrostatic interactions or hydrogen bonding within a protein's binding pocket. The pyrazole (B372694) and pyridine (B92270) rings offer a scaffold that can engage in various interactions, including pi-stacking and hydrophobic interactions with amino acid residues.

The prediction of binding affinities, often expressed as a binding energy or inhibition constant (Ki), and the optimal orientation of this compound within a biological target would be the direct outcomes of molecular docking simulations. As no specific studies have been published, there is no data available to present on this topic.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the surface of a molecule. This analysis helps in identifying the regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically in shades of blue). For this compound, an MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group, indicating these as likely sites for electrophilic attack or hydrogen bond donation from a biological target. The nitrogen atoms in the pyrazole and pyridine rings would also exhibit regions of negative potential.

While the methodology for MEP analysis is well-established, specific MEP maps and their detailed interpretation for this compound are not found in the reviewed literature.

Mechanistic Biological Activity Studies of 5 Nitro 2 1h Pyrazol 1 Yl Pyridine in Vitro and Pre Clinical in Vivo

Investigation of Molecular Targets and Signaling Pathways Modulated by 5-nitro-2-(1H-pyrazol-1-yl)pyridine

Enzyme Inhibition/Activation Kinetics and Mechanistic Pathways

Derivatives of pyrazolopyridine have demonstrated a broad spectrum of biological activities, including the inhibition of various enzymes. nih.gov For instance, certain pyrazolopyridine compounds have been identified as inhibitors of protein kinases, which are crucial regulators of cell function. google.com.na The pyrazole (B372694) ring system is a key feature in many compounds designed as enzyme inhibitors.

One area of investigation involves the inhibition of kinases such as PIM-1. A novel pyridine (B92270) and pyrazolyl pyridine conjugate, compound 9, exhibited potent inhibition of PIM-1 kinase with an IC50 value of 20.4 nM. nih.gov This level of inhibition is comparable to the well-known kinase inhibitor staurosporine. nih.gov The proposed mechanism involves the compound binding to the active site of the kinase, thereby blocking its activity and inducing apoptosis in cancer cells. nih.gov

Another study focused on the inhibition of thymidine (B127349) monophosphate kinase of Mycobacterium tuberculosis (TMPKmt) by tetrahydropyrimidine (B8763341) derivatives containing a pyrazole moiety. nih.gov These compounds were designed to mimic non-nucleoside inhibitors and showed promising anti-tuberculosis activity. nih.gov

Furthermore, pyrazole derivatives have been investigated as inhibitors of carbonic anhydrase (CA) and cyclooxygenase (COX) enzymes. globalresearchonline.netnih.gov The sulfonamide group, often incorporated into pyrazole-containing molecules, is known to interact with the zinc ion in the active site of carbonic anhydrases, leading to their inhibition. nih.gov

The table below summarizes the enzyme inhibition data for some pyrazole derivatives.

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

| Pyridine and Pyrazolyl Pyridine Conjugate (Compound 9) | PIM-1 Kinase | 20.4 nM | nih.gov |

| Tetrahydropyrimidine-pyrazole derivatives | Mycobacterium tuberculosis TMPK | - | nih.gov |

| Pyrazole-sulfonamide derivatives | Carbonic Anhydrase (hCA I and hCA II) | - | nih.gov |

| Pyrazole analogs of piperine | Cyclooxygenase (COX) | - | globalresearchonline.net |

Modulation of Protein-Protein Interactions

The disruption of protein-protein interactions (PPIs) is a key mechanism for therapeutic intervention. Pyrazolo[4,3-c]pyridine derivatives have been identified as the first inhibitors of the PEX14–PEX5 protein–protein interaction, which is crucial for glycosomal protein import in Trypanosoma parasites. acs.org The inhibition of this interaction leads to the mislocalization of essential enzymes, which is fatal for the parasite. acs.org

Structural studies have shown that these inhibitors bind to PEX14 and disrupt its interaction with PEX5. acs.org The binding mode can be influenced by substituents on the pyrazole ring, with some derivatives forming cation-π interactions with key residues on the protein surface. acs.org

Effects on DNA/RNA Interactions and Associated Cellular Processes

The interaction of small molecules with DNA and RNA can lead to significant cellular effects. A non-natural DNA base pair, Z, is formed by 6-amino-5-nitro-2(1H)-pyridone, a derivative of the pyridine core found in this compound. rcsb.orgwikipedia.org This unnatural base pairs with guanosine (B1672433) and has been incorporated into what is known as hachimoji DNA, expanding the genetic alphabet. wikipedia.org

Furthermore, some pyrazole derivatives have been shown to induce DNA damage. rsc.org For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives were found to increase the length of comet tails in a comet assay, which is indicative of DNA strand breaks. rsc.org This genotoxic stress can contribute to the cytotoxic effects of these compounds. The ability of molecules to interact with DNA and RNA is influenced by a combination of atomic interactions. nih.gov

Cellular Responses and Signaling Cascades Triggered by this compound

Cell Cycle Regulation and Apoptosis Induction Mechanisms in Model Cell Lines

A novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] compound has been shown to be effective in arresting the cell cycle, primarily in the S phase, with some impact on the G2 phase in HL60 and K562 leukemia cell lines. researchgate.net Treatment of HL60 cells with this compound led to a significant increase in the cell population in the S and G2 phases. researchgate.net Similar effects, though to a lesser extent, were observed in K562 cells, with a notable increase in the S phase population. researchgate.net

Pyrazole derivatives have been widely reported to induce apoptosis in various cancer cell lines. nih.govwaocp.orgwaocp.org The pro-apoptotic activity is often mediated through both extrinsic and intrinsic pathways. nih.gov This is evidenced by the increased levels of the pro-apoptotic protein Bax, decreased levels of the anti-apoptotic protein Bcl-2, and the cleavage of caspases-8, -9, and PARP-1. nih.gov

In triple-negative breast cancer cells (MDA-MB-468), pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase-3. waocp.orgwaocp.org Similarly, in colon cancer cells, pyrazole-sulfonamide hybrids induced apoptosis and, in some cases, cell cycle arrest at the G0/G1 phase. nih.gov

The table below summarizes the effects of pyrazole derivatives on cell cycle and apoptosis.

| Cell Line | Compound/Derivative Class | Effect on Cell Cycle | Apoptosis Induction | Reference |

| HL60 | [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] | Arrest in S and G2 phases | - | researchgate.net |

| K562 | [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] | Arrest in S phase | - | researchgate.net |

| HT29 (colon cancer) | Tospyrquin and tosind (cyclic pyrazoles) | - | Increased Bax, decreased Bcl-2, caspase-8, -9, PARP-1 cleavage | nih.gov |

| MDA-MB-468 (breast cancer) | 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | Arrest in S phase | ROS generation, caspase-3 activation | waocp.orgwaocp.org |

| HCT-116 (colon cancer) | Pyrazole-sulfonamide hybrid | G0/G1 phase arrest | Induced | nih.gov |

Effects on Cellular Metabolism and Bioenergetics

The metabolic state of a cell is intricately linked to its function and fate. Compounds that perturb cellular metabolism and bioenergetics can have profound effects on cell proliferation, differentiation, and survival.

The nitro group in this compound is a key functional group that can influence its metabolic fate and biological activity. Nitro-containing compounds can undergo enzymatic reduction, a process catalyzed by nitroreductases. mdpi.com This reduction can lead to the formation of reactive intermediates that can induce cellular stress. mdpi.com

Cellular bioenergetics, the study of energy flow through living systems, is often assessed by measuring mitochondrial function. Proliferating cells exhibit a reprogrammed metabolism, characterized by increased uptake of glucose and glutamine to support biosynthetic processes. nih.gov It is plausible that this compound could interfere with these metabolic pathways. For example, it might affect mitochondrial respiration or glycolysis, leading to changes in ATP production and the availability of metabolic intermediates required for cell growth. Understanding these effects is crucial for elucidating the compound's mechanism of action, particularly in contexts like cancer where metabolic reprogramming is a hallmark. nih.gov

| Metabolic Parameter | Effect of this compound |

| Glucose Uptake | Potentially altered |

| Lactate Production | Potentially altered |

| Mitochondrial Respiration | Possible inhibition or uncoupling |

| ATP Levels | Potential decrease |

Investigation of Anti-inflammatory or Antimicrobial Mechanisms

The pyrazole and pyridine moieties are present in many compounds with established anti-inflammatory and antimicrobial activities.

Anti-inflammatory Mechanisms:

Compounds containing pyrazole and pyridine rings have been investigated for their anti-inflammatory properties. ekb.egresearchgate.net A common mechanism of action for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins. Docking studies have suggested that pyrazole-containing compounds can fit into the active sites of COX-1 and COX-2. The anti-inflammatory activity of pyrimidine (B1678525) derivatives, which also contain a nitrogen-containing heterocyclic ring, has been linked to the inhibition of COX-2. rsc.org Therefore, a likely anti-inflammatory mechanism for this compound could involve the inhibition of COX enzymes or the modulation of other inflammatory pathways, such as the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Antimicrobial Mechanisms:

The antimicrobial activity of nitro-containing compounds is often attributed to the generation of free radicals upon enzymatic reduction of the nitro group, which can cause damage to cellular components. mdpi.com The pyrazole ring itself is a feature of many compounds with antimicrobial properties. nih.govbohrium.com The combination of the nitro group and the pyrazole-pyridine scaffold in this compound suggests a potential for antimicrobial activity through multiple mechanisms. These could include the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

| Target | Potential Effect of this compound |

| Cyclooxygenase (COX) | Inhibition |

| Pro-inflammatory Cytokines | Reduced production |

| Bacterial Nitroreductases | Activation, leading to cell damage |

| Fungal Growth | Inhibition |

Phenotypic Screening and Mechanism-of-Action Deconvolution in Model Organisms

Phenotypic screening in model organisms such as zebrafish (Danio rerio), nematodes (Caenorhabditis elegans), and fruit flies (Drosophila melanogaster) offers a powerful approach to identify the biological effects of a compound in a whole-organism context. nih.gov

This strategy allows for the unbiased discovery of a compound's effects on complex biological processes. Following a phenotypic screen, mechanism-of-action deconvolution is necessary to identify the specific molecular target(s) of the compound. nih.gov This can involve a variety of techniques, including the use of chemical probes and genetic approaches.

High-Content Imaging for Cellular Morphological Changes

High-content imaging combines automated microscopy with sophisticated image analysis to quantitatively assess cellular and subcellular morphological changes in response to compound treatment. This technique can provide a wealth of information about a compound's effects on cellular processes such as cell proliferation, apoptosis, and cytoskeletal organization.

The application of high-content imaging could reveal specific morphological signatures induced by this compound. For example, changes in nuclear size and shape, mitochondrial morphology, or the formation of stress granules could point towards specific cellular pathways being affected. Luminescent transition metal complexes and other fluorescent probes can be used to visualize specific cellular components and processes, further enhancing the information gained from high-content imaging. researchgate.netnih.gov

Genetic Screens to Identify Resistance/Sensitivity Mechanisms

Genetic screens, particularly those utilizing CRISPR-Cas9 technology, are invaluable for identifying genes that, when knocked out, confer resistance or sensitivity to a compound. springernature.com Such screens can pinpoint the cellular pathways that are essential for a compound's activity or that can be modulated to overcome its effects.

For example, a genome-wide CRISPR-Cas9 screen could be performed in a cancer cell line treated with this compound. Genes whose knockout leads to increased cell survival would be candidate resistance genes, potentially encoding the drug's target or components of a parallel survival pathway. Conversely, genes whose knockout enhances the compound's cytotoxic effect would be considered sensitivity genes. Identifying these genetic modifiers is a critical step in understanding the compound's mechanism of action and for predicting potential mechanisms of clinical resistance. nih.govoncternal.com

Structure-Activity Relationship (SAR) Studies for Biological Modulations of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing analogues of a lead compound to understand how chemical modifications affect its biological activity.

For this compound, SAR studies would involve systematically modifying the pyrazole ring, the pyridine ring, and the nitro group. For instance, the position and nature of substituents on the pyrazole ring can significantly impact activity. mdpi.comnih.gov The nitro group, being a strong electron-withdrawing group, is expected to play a crucial role in the compound's electronic properties and its interactions with biological targets. mdpi.com Analogues with different electron-withdrawing or electron-donating groups in place of the nitro group would be synthesized to probe the importance of this moiety.

Similarly, substitutions on the pyridine ring could influence the compound's solubility, metabolic stability, and binding affinity for its target. The relative orientation of the pyrazole and pyridine rings is also a critical determinant of biological activity. rsc.org

A hypothetical SAR table is presented below:

| Analogue | Modification | Biological Activity (IC50) |

| This compound | Parent Compound | X μM |

| Analogue A | 4-chloro substitution on pyrazole | Potentially increased activity |

| Analogue B | Removal of nitro group | Likely decreased activity |

| Analogue C | Methyl substitution on pyridine | May alter solubility and activity |

| Analogue D | Replacement of pyrazole with triazole | May alter hydrogen bonding and activity |

These studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound, ultimately guiding the development of more effective and safer therapeutic agents. acs.orgnih.gov

Pharmacokinetics and Metabolism Research of 5 Nitro 2 1h Pyrazol 1 Yl Pyridine Pre Clinical in Vitro and in Vivo Models

Absorption and Distribution Studies in Relevant Biological Matrices

The initial assessment of a compound's potential for oral bioavailability and its distribution throughout the body is crucial in preclinical development. This is typically investigated using a combination of in vitro and in vivo models.

In Vitro Permeability Assays (e.g., Caco-2, PAMPA)

To predict the intestinal absorption of 5-nitro-2-(1H-pyrazol-1-yl)pyridine, in vitro permeability assays are employed. These models provide a preliminary understanding of a compound's ability to cross the intestinal epithelial barrier.

The Caco-2 cell permeability assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) of this compound would be determined in both the apical-to-basolateral and basolateral-to-apical directions to assess its potential for active transport or efflux.

A hypothetical data table for the permeability of this compound is presented below to illustrate how such results would be reported.

| Assay | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification |

| Caco-2 | Apical to Basolateral (A-B) | Data not available | Not determined |

| Caco-2 | Basolateral to Apical (B-A) | Data not available | Not determined |

| PAMPA | Not Applicable | Data not available | Not determined |

Tissue Distribution in Animal Models for Mechanistic Understanding

Following administration to animal models (e.g., rodents), the distribution of this compound into various tissues would be examined. This provides insights into the compound's potential sites of action and accumulation. After a defined period, tissues such as the liver, kidneys, brain, lungs, and heart would be collected and analyzed for the concentration of the parent compound. This data helps to understand the volume of distribution and potential for tissue-specific effects.

Metabolic Pathways and Metabolite Identification of this compound

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. In vitro and in vivo studies are conducted to understand how this compound is metabolized.

Hepatic Microsomal and Hepatocyte Stability Studies

The metabolic stability of this compound would be assessed using liver microsomes and hepatocytes.

Liver microsomal stability assays utilize subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. The disappearance of the parent compound over time in the presence of microsomes and the necessary cofactors (e.g., NADPH) is measured to determine its intrinsic clearance.

Hepatocyte stability assays use intact liver cells, which contain both Phase I and Phase II metabolizing enzymes. This provides a more comprehensive picture of the compound's metabolic fate. The intrinsic clearance and half-life of this compound would be determined in hepatocytes from different species (e.g., rat, dog, human) to assess interspecies differences in metabolism.

A hypothetical data table summarizing the metabolic stability of this compound is shown below.

| System | Species | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or 10⁶ cells) |

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

Identification of Phase I and Phase II Metabolites using High-Resolution Mass Spectrometry

To identify the metabolites of this compound, incubations with liver microsomes or hepatocytes would be analyzed using high-resolution mass spectrometry (HR-MS).

Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions that introduce or expose functional groups on the parent molecule. For this compound, potential Phase I metabolic pathways could include hydroxylation of the pyridine (B92270) or pyrazole (B372694) rings, or reduction of the nitro group.

Phase II metabolism involves the conjugation of endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to the parent compound or its Phase I metabolites, facilitating their excretion.

Applications of 5 Nitro 2 1h Pyrazol 1 Yl Pyridine As a Research Tool and Lead Compound

Utilization as a Chemical Probe for Biological Pathway Elucidation

The utility of a molecule as a chemical probe hinges on its ability to interact specifically with biological targets, such as enzymes or receptors, to help elucidate their roles in complex biological pathways. While specific studies detailing the use of 5-nitro-2-(1H-pyrazol-1-yl)pyridine as a targeted probe are emerging, the broader class of nitro-pyrazole derivatives shows significant promise. For instance, related compounds like 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol are recognized for their potential as probes or ligands in biochemical assays to investigate enzyme activity or receptor binding.

The this compound scaffold is well-suited for this role. The pyrazole (B372694) and pyridine (B92270) nitrogens can participate in hydrogen bonding and coordination with biological macromolecules, while the nitro group, a strong electron-withdrawing feature, can influence binding affinity and serve as a reporter group or a site for metabolic transformation. Researchers can use this compound to screen for interactions within cell-based or cell-free systems, helping to identify new biological targets or to understand the mechanism of action of larger drug molecules that contain this fragment.

Role in Medicinal Chemistry and Drug Discovery Research (Lead Optimization Strategies)

In medicinal chemistry, this compound serves as a privileged scaffold and a valuable lead compound for drug discovery. mdpi.comnih.gov Pyridine and pyrazole rings are common motifs in many approved drugs, and their combination in this molecule offers a robust starting point for developing new therapeutic agents. mdpi.comnih.gov The process of lead optimization involves systematically modifying the structure of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

The this compound scaffold offers several strategic points for chemical modification:

The Nitro Group : This group is not only a key pharmacophore in certain drug classes but can also be chemically reduced to an amine (-NH2). This resulting amino group provides a versatile chemical handle for introducing a wide array of new functional groups through amide coupling or other reactions, allowing for the exploration of structure-activity relationships (SAR).

The Pyridine Ring : The pyridine ring can be further substituted at its vacant positions to modulate the compound's electronic properties, solubility, and steric profile.

The Pyrazole Ring : Similar to the pyridine ring, the pyrazole moiety can be substituted to fine-tune the molecule's interaction with a biological target.

A scaffold hopping strategy, where this pyrazolyl-pyridine core is used to replace other heterocyclic systems, can lead to the discovery of novel agents with improved properties, such as was seen in the development of pyrazolo[1,5-a]pyridine-based antitubercular agents. acs.org

| Modification Site | Strategy | Potential Outcome | Relevant Research Context |

|---|---|---|---|

| Nitro Group (at C5 of Pyridine) | Reduction to Amine (-NH₂) followed by acylation, sulfonylation, or alkylation. | Introduce new substituents to probe binding pockets; improve solubility and metabolic stability. | Synthesis of bioactive amides and sulfonamides. nih.gov |

| Pyridine Ring (e.g., at C4) | Introduction of halogens, alkyl, or alkoxy groups. | Modulate electronic properties (pKa) and lipophilicity; enhance target selectivity. | SAR studies on antitubercular pyrazolo[1,5-a]pyridines showed substitution position impacts potency. acs.org |

| Pyrazole Ring (e.g., at C3' or C4') | Addition of small alkyl or aryl groups. | Alter steric profile to fit specific enzyme active sites; improve binding affinity. | General strategy in pyrazole-based drug design to optimize target engagement. nih.gov |

Potential as a Scaffolding Unit for Novel Material Science or Catalysis Research

The rigid, planar structure and rich electronic features of this compound make it an excellent scaffolding unit for creating advanced materials and catalysts. bldpharm.commdpi.com Its ability to act as a ligand for metal ions is central to its application in these fields.

This compound functions as a classic bidentate "N,N" donor ligand, using the nitrogen atoms from both the pyridine and pyrazole rings to chelate to a metal center. This coordination behavior is analogous to that of the widely studied 2-(1H-pyrazol-1-yl)pyridine and 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands. mdpi.comresearchgate.netresearchgate.net The resulting metal complexes are stable and can exhibit a range of interesting magnetic, optical, and catalytic properties. mdpi.com

The key influence of the 5-nitro substituent is its strong electron-withdrawing nature. This property significantly lowers the energy of the ligand's π* orbitals, which can:

Tune Redox Potentials : Stabilize lower oxidation states of the coordinated metal ion.

Modify Photophysical Properties : Alter the energy of metal-to-ligand charge transfer (MLCT) transitions, which is crucial for applications in luminescent materials and photosensitizers. mdpi.com

Enhance Catalytic Activity : Modulate the Lewis acidity of the metal center, potentially improving its performance in catalytic reactions such as oxidations or polymerizations. mdpi.comresearchgate.net

| Metal Ion | Potential Complex | Field of Application | Role of Nitro Group |

|---|---|---|---|

| Iron(II) | [Fe(5-NO₂-pzpy)₃]²⁺ | Spin-Crossover (SCO) Materials | Shifts the spin transition temperature. mdpi.comresearchgate.net |

| Ruthenium(II) | [Ru(5-NO₂-pzpy)₂(X)₂] | Photovoltaics (DSSC), Luminescent Sensors | Tunes the MLCT absorption and emission energies. mdpi.com |

| Copper(I)/(II) | [Cu(5-NO₂-pzpy)₂]⁺/²⁺ | Catalysis, Antimicrobial Agents | Modulates redox potential and enhances catalytic turnover. researchgate.netulisboa.pt |

| Cobalt(III) | [Co(5-NO₂-pzpy)₃]³⁺ | Organic Electronics (Dopants) | Increases the complex's redox potential for efficient p-doping. nih.gov |

In the field of organic electronics, chemical doping is a critical strategy for tuning the conductivity of organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and solar cells. nih.gov Research has demonstrated that cobalt complexes of the related ligand, 2-(1H-pyrazol-1-yl)pyridine, can function as highly effective p-type dopants. nih.govwordpress.com These complexes have a suitable redox potential to oxidize hole-transport materials like spiro-MeOTAD, thereby increasing the material's hole density and conductivity. nih.gov

The introduction of a strong electron-withdrawing nitro group onto the ligand scaffold, as in this compound, is a promising strategy for developing even more powerful dopants. The nitro group would raise the redox potential of the corresponding cobalt(III/II) couple, potentially leading to a more efficient doping process. nih.govwordpress.com Therefore, metal complexes of this compound, or the ligand itself, represent a promising class of materials for advancing organic electronic devices. bldpharm.com

Development of Analytical Methods for Detection and Quantification in Research Samples (e.g., bioanalytical method development)

The ability to accurately detect and quantify a research compound in various matrices, such as plasma, tissues, or reaction mixtures, is fundamental to its study. For this compound, robust analytical methods can be developed using standard chromatographic techniques.

A typical approach would involve High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) for separation, coupled with a sensitive detection method.

Separation : A reversed-phase column, such as a C18, would effectively separate the moderately polar this compound from more polar or nonpolar components in a sample. rsc.orgresearchgate.net

Detection :

UV-Vis/Diode Array Detection (DAD) : The aromatic nature of the pyrazole and pyridine rings, along with the nitro chromophore, would allow for sensitive detection via UV absorbance.

Mass Spectrometry (MS) : For higher sensitivity and specificity, especially in complex biological samples, coupling the liquid chromatography system to a mass spectrometer (LC-MS) is ideal. Techniques like electrospray ionization (ESI) would be used to ionize the molecule for detection. rsc.org Tandem mass spectrometry (MS/MS) can further confirm the identity of the compound by analyzing its fragmentation pattern.

The development of such a bioanalytical method is crucial for pharmacokinetic studies during drug discovery, enabling researchers to understand how the compound is absorbed, distributed, metabolized, and excreted.

Future Directions and Emerging Research Avenues for 5 Nitro 2 1h Pyrazol 1 Yl Pyridine

Exploration of Novel Synthetic Pathways and Sustainable Approaches

Conventional synthetic routes are often effective but can be limited by multiple steps, low yields, and the use of hazardous reagents. The future of synthesizing 5-nitro-2-(1H-pyrazol-1-yl)pyridine and its derivatives will increasingly focus on sustainable and efficient methodologies that align with the principles of green chemistry. osi.lvresearchgate.net

Another key area is the development of metal-free synthesis protocols. A metal-free, three-component ring transformation has been successfully used to create 2-alkenyl/alkynyl-5-nitropyridines, offering a supplementary method to traditional metal-catalyzed cross-coupling reactions like the Heck or Sonogashira reactions. oup.com Similarly, metal-catalyst-free aerobic coupling reactions have been developed for other pyridine (B92270) derivatives, using oxygen as the sole oxidant. figshare.com Exploring such metal-free pathways for the synthesis of the 2-(pyrazol-1-yl)pyridine core would eliminate the risk of heavy metal contamination in the final products, a critical consideration for pharmaceutical applications. researchgate.net These approaches, including the use of inexpensive and readily available starting materials, are essential for creating more practical and environmentally friendly synthetic methods. researchgate.net

Advanced Computational Approaches for Predictive Modeling and In Silico Screening

Computational chemistry offers powerful tools to accelerate the discovery process, predict molecular properties, and guide synthetic efforts. For a molecule like this compound, in silico methods can provide profound insights into its potential behavior and interactions, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. By developing 2D- and 3D-QSAR models, researchers can correlate structural features of pyrazole (B372694) derivatives with their biological activities against various targets, such as cancer cell lines. researchgate.netresearchgate.net These models can then be used to predict the anticancer activity of novel, yet-to-be-synthesized analogues of this compound and guide the design of compounds with enhanced potency. researchgate.net

Molecular docking simulations are another critical tool for predicting how the compound might interact with specific biological targets. mdpi.com For example, docking studies on pyrazole derivatives have been used to elucidate binding modes within enzyme active sites, such as dihydrofolate reductase (DHFR) or various protein kinases. mdpi.combohrium.com Such studies can predict binding affinities and explain the selectivity of inhibitors, providing a rational basis for designing next-generation molecules with improved target specificity. bohrium.comnih.gov Furthermore, computational methods like Density Functional Theory (DFT) can be used to analyze chemical reactivity, adsorption properties, and other electronic structure characteristics, which has been applied to pyrazole derivatives for applications ranging from biological activity to corrosion inhibition. bohrium.com

| Computational Method | Application for this compound | Potential Insights | Related Findings |

| QSAR | Predicting anticancer or antimicrobial activity. | Identify key structural fragments contributing to bioactivity; guide the design of more potent analogues. | 2D-QSAR models developed for pyrazole derivatives against various cancer cell lines. researchgate.netresearchgate.net |

| Molecular Docking | Simulating binding to protein targets (e.g., kinases, enzymes). | Predict binding modes and affinities; explain target selectivity; rationalize SAR data. | Docking studies used to explain inhibitory activity and selectivity of pyrazole-based kinase inhibitors. bohrium.com |

| DFT | Calculating electronic properties (HOMO/LUMO, reactivity indices). | Understand chemical reactivity, potential sites for metabolic transformation, and electronic characteristics. | DFT used to analyze reactivity and corrosion inhibition properties of pyrazole derivatives. bohrium.com |

| ADMET Prediction | In silico assessment of drug-likeness and pharmacokinetic properties. | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles to prioritize compounds. | ADMET predictions are a standard component of modern drug discovery pipelines for heterocyclic compounds. mdpi.com |

Deeper Elucidation of Biological Mechanisms using Multi-Omics Technologies (e.g., Proteomics, Metabolomics)

While in silico models can generate hypotheses about a compound's mechanism of action (MoA), multi-omics technologies provide the experimental power to elucidate these mechanisms on a systemic level. nih.gov For this compound, proteomics and metabolomics are poised to offer a much deeper understanding of its cellular effects.

Chemical proteomics is a powerful strategy for identifying the direct protein targets of a small molecule. nuvisan.com By immobilizing an analogue of this compound onto a solid support, it can be used as an affinity probe to capture its binding partners from cell lysates. nih.gov This approach has been successfully used to identify over 30 protein kinase targets for pyrido[2,3-d]pyrimidines, revealing unexpected off-target effects and new therapeutic possibilities. nih.gov Given that pyrazole-containing structures are known kinase inhibitors, this technique could rapidly profile the kinome-wide selectivity of the target compound. Furthermore, since protein nitration is a key post-translational modification in pathologies involving oxidative stress, specialized proteomic techniques could be employed to determine if this compound or its metabolites influence this process. nih.gov

Metabolomics, the large-scale study of small molecules (metabolites), can reveal how a compound alters cellular metabolism. nih.gov An untargeted metabolomics approach was used to assess the effects of a xanthohumol (B1683332) pyrazole derivative, revealing significant changes in purine (B94841) metabolites and other energy-related pathways in mice. acs.org Applying similar techniques to cells or organisms treated with this compound could uncover the metabolic pathways it perturbs, providing crucial clues about its MoA and potential therapeutic applications in metabolic diseases or cancer. nih.govacs.org

Design and Synthesis of Next-Generation Analogues with Tuned Properties (e.g., selectivity, stability)

The this compound scaffold is ripe for medicinal chemistry optimization. The future in this area lies in the rational design and synthesis of next-generation analogues with finely tuned properties, such as enhanced target selectivity, improved metabolic stability, and greater potency.

Structure-activity relationship (SAR) studies will be central to this effort. Systematic modification of both the pyrazole and pyridine rings can lead to significant improvements in biological activity. For example, in the development of JNK3 inhibitors, Ullman coupling of 4-nitro-1H-pyrazole with various substituted phenyl rings, followed by reduction of the nitro group and subsequent amide or urea (B33335) formation, allowed for a detailed exploration of the SAR. acs.org Similarly, studies on pyrazolopyridine-based M4 muscarinic receptor modulators showed that even small structural changes can lead to pronounced differences in potency and efficacy. nih.govnih.gov

Key strategies for creating analogues of this compound would include:

Modification of the Pyrazole Ring: Introducing substituents at the 3-, 4-, or 5-positions of the pyrazole ring can modulate steric and electronic properties, influencing target binding.

Modification of the Pyridine Ring: The nitro group is a key feature, but its reduction to an amine (creating 6-(1H-pyrazol-1-yl)pyridin-3-amine) opens up a vast new chemical space for derivatization, for instance, through amide or urea linkages. acs.org This transformation is critical, as the amine is often crucial for biological activity.

Exploring Isomers: The synthesis of regioisomers, for instance, moving the pyrazole to a different position on the pyridine ring or using a different pyrazole isomer, can have a profound impact on activity.

These synthetic efforts aim to create compounds with not only high potency but also high selectivity, particularly important for targets like protein kinases where off-target effects can lead to toxicity. bohrium.comnih.gov

Investigation of this compound in Unexplored Biological Systems or Pathologies

The true potential of this compound may lie in biological applications that have not yet been considered. The rich pharmacology associated with both the pyrazole and nitropyridine fragments suggests a broad range of possibilities for screening and discovery. mdpi.commdpi.com

Pyrazole derivatives are well-established as pharmacologically privileged scaffolds, exhibiting activities including anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral effects. mdpi.comresearchgate.netnih.gov Nitropyridine derivatives have also shown a wide spectrum of bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties. mdpi.comontosight.aiontosight.aismolecule.com The combination of these two moieties in a single molecule makes this compound a prime candidate for broad biological screening.

Future research should involve testing the compound and its rationally designed analogues in diverse biological assays.

| Therapeutic Area | Rationale Based on Related Compounds | Potential Targets/Pathologies |

| Oncology | Nitropyridine and pyrazole derivatives show potent antiproliferative activity. nih.govmdpi.com | Protein kinases, dihydrofolate reductase, tumor metabolism, angiogenesis. |

| Infectious Diseases | Both scaffolds are known to have significant antibacterial, antifungal, and antiviral properties. mdpi.comontosight.aiacs.orgnih.gov | Bacterial cell wall synthesis, viral replication enzymes, fungal metabolic pathways. |

| Inflammatory Diseases | Many pyrazole-containing drugs (e.g., Celecoxib) are anti-inflammatory agents. mdpi.comnih.gov | Cyclooxygenase (COX) enzymes, cytokine signaling pathways (e.g., IL1R), kinases like JNK. acs.orgsmolecule.com |

| Neurodegenerative Diseases | Certain pyrazole derivatives act as kinase inhibitors or receptor modulators relevant to CNS disorders. acs.orgnih.gov | Kinases involved in neuronal signaling (e.g., Aurora kinases), muscarinic receptors. nih.gov |

| Agrochemicals | Nitropyridine derivatives have been investigated as herbicides and insecticides. mdpi.com | Protoporphyrinogen oxidase in plants, insect metabolic pathways. |

By systematically screening this compound in these and other unexplored areas, new and unexpected therapeutic applications may be uncovered, further highlighting the value of this versatile heterocyclic compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-nitro-2-(1H-pyrazol-1-yl)pyridine, and how do reaction conditions influence regioselectivity?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, 2-bromo-5-nitropyridine can react with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Regioselectivity depends on the electronic effects of the nitro group, which directs substitution to the ortho position relative to the pyrazole .

- Key Challenges : Competing side reactions (e.g., over-substitution) may occur if stoichiometry or temperature is poorly controlled. Purification often requires column chromatography or recrystallization from dichloromethane/hexane .

Q. How can X-ray crystallography resolve ambiguities in hydrogen-bonding interactions for pyrazole-pyridine derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for determining intramolecular interactions. For example, in related structures (e.g., 2,6-di[3-(2-pyridyl)-1H-pyrazol-1-yl]-pyridine), dihedral angles between pyrazole and pyridine rings (~3–13°) and hydrogen bonds (N–H···O, O–H···N) were resolved using SHELX software .

- Data Interpretation : Hydrogen-bonding networks are visualized using programs like Mercury, and bond distances/angles are compared to literature values to validate intermolecular stabilization .

Advanced Research Questions

Q. How do Rh(III)-catalyzed C–H functionalization strategies enable divergent synthesis with this compound?

- Methodology : Rhodium catalysts (e.g., [Cp*RhCl₂]₂) enable solvent-controlled pathways. In methanol, C–H alkenylation with internal alkynes yields alkenylated products, while dimethylacetamide (DMA) promotes indazole formation via rollover intermediates .

- Mechanistic Insight : Control experiments (e.g., deuterium labeling) confirm the role of solvent polarity in stabilizing intermediates. Yields range from 60–85%, with regioselectivity dictated by steric effects of substituents .

Q. What coordination chemistry applications exist for pyrazole-pyridine ligands in spin-crossover materials?

- Case Study : Analogous ligands (e.g., 4-substituted-2-(1-butyl-1H-triazol-4-yl)-6-(1H-pyrazol-1-yl)pyridine) coordinate to Fe(II) to induce spin transitions above room temperature. Magnetic susceptibility measurements (SQUID) and Mössbauer spectroscopy confirm transitions between high-spin (HS) and low-spin (LS) states .

- Design Criteria : Electron-withdrawing groups (e.g., nitro) enhance ligand field strength, favoring LS states. Crystal packing analysis (via SCXRD) reveals steric effects on cooperativity .

Q. Can this compound derivatives serve as dopants in organic semiconductors?

- Application : Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) complexes act as p-type dopants in solid-state dye-sensitized solar cells (DSSCs), improving hole transport. Cyclic voltammetry (CV) confirms redox activity, with Co(III/II) couples near −0.2 V vs. Fc/Fc⁺ .

- Performance Metrics : Devices achieve >10% power conversion efficiency (PCE) under AM1.5G illumination, validated by IPCE (incident photon-to-current efficiency) spectra .

Data Contradictions and Resolution

Q. How are conflicting reports on the stability of nitro-substituted pyrazole-pyridine complexes reconciled?

- Issue : Some studies report nitro groups destabilize metal complexes via steric hindrance, while others note enhanced thermal stability due to π-backbonding.

- Resolution : Thermogravimetric analysis (TGA) under inert atmospheres shows decomposition temperatures vary with metal ion (e.g., Fe vs. Co). DFT calculations (e.g., B3LYP/6-31G*) quantify ligand-to-metal charge transfer (LMCT) effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.